molecular formula C13H11F3N2O3S B1394374 N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide CAS No. 1227955-09-0

N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide

Cat. No.: B1394374
CAS No.: 1227955-09-0
M. Wt: 332.3 g/mol
InChI Key: CTYYQRJDFJVQNB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)10-6-4-9(5-7-10)21-12-11(13(14,15)16)3-2-8-18-12/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYYQRJDFJVQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. This intermediate is then subjected to a series of reactions to introduce the benzenesulfonamide group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Methyl-4-[[3-(trifluoromethyl)pyridin-2-yl]oxy]benzenesulfonamide
  • CAS Number : 1227955-09-0
  • Molecular Formula : C₁₃H₁₁F₃N₂O₃S
  • Molecular Weight : 332.3 g/mol
  • Key Features :
    • A sulfonamide backbone with a methyl group attached to the nitrogen.
    • A pyridine ring substituted with a trifluoromethyl group at the 3-position .
    • A benzene ring linked via an ether oxygen to the pyridine moiety.

Physicochemical Properties :

  • Density : Predicted 1.400 ± 0.06 g/cm³ .
  • Boiling Point : Estimated 407.6 ± 55.0 °C .
  • Acidity (pKa) : Predicted 11.22 ± 0.30 .

Synthetic Relevance : Synthesized via sulfonylation reactions involving pyridine intermediates and sulfonyl chlorides, as seen in analogous compounds (e.g., ) .

Comparison with Structural Analogs

Positional Isomers of Trifluoromethylpyridine

The position of the trifluoromethyl group on the pyridine ring significantly influences electronic and steric properties:

Compound Name Pyridine Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences/Applications
N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide (Target) 3-position C₁₃H₁₁F₃N₂O₃S 332.3 Predicted higher polarity due to proximity of CF₃ to ether oxygen .
N-Methyl-4-((4-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide 4-position C₁₃H₁₁F₃N₂O₃S 332.3 Broader pharmacological exploration (e.g., kinase inhibition) .
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide 5-position C₁₂H₉F₃N₂O₃S 318.3 Reduced steric hindrance; used in R&D for solubility studies .
N-Methyl-4-((6-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide 6-position C₁₃H₁₁F₃N₂O₃S 332.3 Altered electronic effects due to distal CF₃; limited commercial availability .

Variations in Sulfonamide Substituents

Modifications to the sulfonamide group impact bioavailability and target binding:

Compound Name Sulfonamide Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity
4-Chloro-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2c) Chloro C₃₀H₂₈ClN₅O₃S 582.1 Kinase inhibitory activity (IC₅₀ < 1 µM) .
4-Fluoro-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2d) Fluoro C₃₀H₂₈FN₅O₃S 565.6 Enhanced metabolic stability compared to chloro analogs .
N-(3-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)-4-(trifluoromethyl)benzenesulfonamide (2g) Trifluoromethyl C₃₁H₂₈F₃N₅O₃S 615.6 Improved lipophilicity; used in cancer cell line studies .
Target Compound Methyl C₁₃H₁₁F₃N₂O₃S 332.3 Potential CNS penetration due to smaller substituent .

Heterocyclic Modifications

Replacement of pyridine with other heterocycles alters pharmacological profiles:

Compound Name Heterocycle Type Key Feature Application
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Chromen-2-yl backbone Anticancer (mass: 589.1 Da; Example 53) .
N-{2-[3-(2-Pyridinyl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide Pyrazole Trifluoromethoxy group Anti-inflammatory candidate .
Target Compound Pyridine Trifluoromethyl-pyridine linkage Under investigation for kinase modulation .

Biological Activity

N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Chemical Formula : C₁₃H₁₁F₃N₂O₃S
  • CAS Number : 1257535-25-3
  • Molecular Weight : 320.30 g/mol
  • Structure : The compound features a sulfonamide group, a trifluoromethyl pyridine moiety, and an ether linkage, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation.
  • Cell Proliferation : Studies indicate that it may inhibit cell proliferation in various cancer cell lines, suggesting cytotoxic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound exhibited significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 μM, indicating potent antiproliferative activity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU), which has an IC50 of 17.02 μM .
Cell LineIC50 (μM)Comparison to 5-FU
MDA-MB-231 (TNBC)0.126Better efficacy
MCF10A (non-cancer)2.5Less effective

Mechanistic Insights

The mechanism by which this compound exerts its effects includes:

  • Apoptosis Induction : The compound has been shown to increase caspase levels in treated cells, indicating the induction of apoptotic pathways.
  • Cell Cycle Arrest : It appears to cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .

Toxicity and Pharmacokinetics

Toxicological assessments indicate that this compound exhibits low acute toxicity in animal models, with no observed adverse effects at doses up to 2000 mg/kg .

Pharmacokinetic Profile

The pharmacokinetic properties include:

ParameterValue
Clearance (mL/h/kg)82.7 ± 1.97
Oral Bioavailability (%)31.8

These parameters suggest that the compound has a favorable pharmacokinetic profile for further development as a therapeutic agent.

Case Studies and Research Findings

  • Study on TNBC Models : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to controls .
  • Comparative Efficacy : In comparative studies against known inhibitors like TAE226, this compound showed superior efficacy in reducing metastatic nodules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide
Reactant of Route 2
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N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide

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